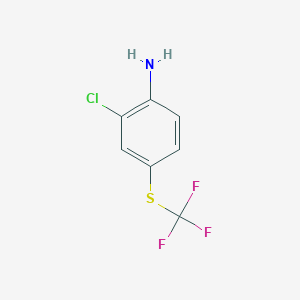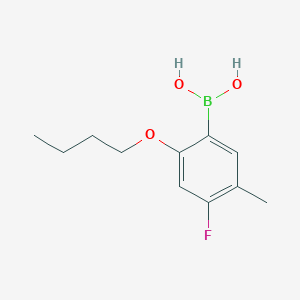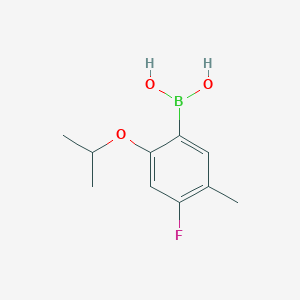![molecular formula C13H14BNO3 B6330729 [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid CAS No. 2096333-07-0](/img/structure/B6330729.png)
[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid: is an organic compound with the molecular formula C13H14BNO3 It is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group
作用機序
Target of Action
Boronic acids, in general, are known to be key components in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of the Suzuki-Miyaura cross-coupling reaction, [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid would act as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like our boronic acid) transfers its organic group from boron to palladium .
Biochemical Pathways
It’s worth noting that the suzuki-miyaura cross-coupling reaction, in which this compound participates, is widely used in organic synthesis . This implies that the compound could potentially influence a broad range of biochemical pathways depending on the specific context of its use.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use, particularly the other reactants and conditions present in the Suzuki-Miyaura cross-coupling reaction . Generally, the result of this reaction is the formation of a new carbon-carbon bond, which could lead to the synthesis of a wide variety of organic compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability is affected by temperature and atmospheric conditions . Furthermore, the efficacy of the Suzuki-Miyaura cross-coupling reaction can be influenced by various factors, including the nature of the palladium catalyst, the presence of a base, and the reaction temperature .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions:
Oxidation: [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or borane.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Reagents such as halides or alkylating agents in the presence of a base.
Major Products Formed:
Oxidation: Phenols, quinones.
Reduction: Boronate esters, boranes.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Chemistry:
Synthesis: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology:
Bioconjugation: The compound is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Drug Development: It is investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Medicine:
Diagnostics: The compound is used in diagnostic assays to detect specific biomolecules or pathogens.
Therapeutics: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry:
Materials Science: this compound is used in the development of advanced materials, such as polymers and nanomaterials.
Environmental Science: It is employed in environmental monitoring and remediation techniques.
類似化合物との比較
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but lacking the pyridinyl and methoxy groups.
2-Methylphenylboronic acid: Similar structure but without the pyridinylmethoxy substituent.
3-Pyridinylboronic acid: Contains the pyridinyl group but lacks the methyl and methoxy substituents.
Uniqueness:
Structural Complexity: [2-Methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid has a more complex structure, which can lead to unique reactivity and selectivity in chemical reactions.
Functional Diversity: The presence of both pyridinyl and methoxy groups provides additional sites for interaction and modification, enhancing its versatility in various applications.
特性
IUPAC Name |
[2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO3/c1-10-4-5-12(7-13(10)14(16)17)18-9-11-3-2-6-15-8-11/h2-8,16-17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXCWLURXQKYOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OCC2=CN=CC=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine](/img/structure/B6330689.png)




![[2-Chloro-4-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B6330732.png)


